3-[(6-azidohexyl)oxy]aniline hydrochloride
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Overview
Description
3-[(6-azidohexyl)oxy]aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN4O. It is characterized by the presence of an azido group (-N3) attached to a hexyl chain, which is further connected to an aniline moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-azidohexyl)oxy]aniline hydrochloride typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 6-bromohexanol, which is then converted to 6-azidohexanol through a nucleophilic substitution reaction using sodium azide.
Ether Formation: The 6-azidohexanol is then reacted with 3-nitroaniline in the presence of a base to form the ether linkage, resulting in 3-[(6-azidohexyl)oxy]nitrobenzene.
Reduction: The nitro group in 3-[(6-azidohexyl)oxy]nitrobenzene is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, yielding 3-[(6-azidohexyl)oxy]aniline.
Hydrochloride Formation: Finally, the free base 3-[(6-azidohexyl)oxy]aniline is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(6-azidohexyl)oxy]aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas or lithium aluminum hydride.
Oxidation Reactions: The aniline moiety can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., dimethylformamide), and moderate temperatures.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: 3-[(6-aminohexyl)oxy]aniline.
Oxidation: Quinone derivatives.
Scientific Research Applications
3-[(6-azidohexyl)oxy]aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 3-[(6-azidohexyl)oxy]aniline hydrochloride involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of triazole rings, which are stable and bioorthogonal. The compound’s molecular targets include alkyne-functionalized molecules, and the pathways involved are those related to click chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-bromohexyl)oxy]aniline hydrochloride
- 3-[(6-iodohexyl)oxy]aniline hydrochloride
- 3-[(6-aminohexyl)oxy]aniline hydrochloride
Uniqueness
3-[(6-azidohexyl)oxy]aniline hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry reactions. This sets it apart from its bromo, iodo, and amino analogs, which do not participate in azide-alkyne cycloaddition .
Properties
CAS No. |
2758002-67-2 |
---|---|
Molecular Formula |
C12H19ClN4O |
Molecular Weight |
270.8 |
Purity |
95 |
Origin of Product |
United States |
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